2-(4-Bromo-1H-indol-2-yl)acetic acid
Overview
Description
Scientific Research Applications
Synthesis of Novel Compounds
2-(4-Bromo-1H-indol-2-yl)acetic acid serves as a precursor in the synthesis of unique chemical structures. For instance, it has been used in a three-component, intramolecular Ugi reaction to create novel indoloketopiperazine derivatives. These derivatives are obtained through a one-pot process involving primary amines and alkyl isocyanides, yielding a series of substituted compounds in moderate to high yields (Ghandi, Zarezadeh, & Taheri, 2012).
Auxin Activity and Molecular Structure
Research on indole derivatives like 2-(4-Bromo-1H-indol-2-yl)acetic acid extends to their biological activities, such as auxin activity, which is crucial in plant growth and development. Studies have explored the relationship between molecular structure and auxin activity, revealing insights into how modifications in the indole ring, such as halogenation, influence biological function. For example, the introduction of halogen atoms at specific positions on the indole ring can significantly enhance auxin activity compared to indoleacetic acid, with some derivatives showing up to 350% of the activity of indoleacetic acid (Porter & Thimann, 1965).
Organic Synthesis Methodologies
Compounds like 2-(4-Bromo-1H-indol-2-yl)acetic acid are instrumental in advancing organic synthesis methodologies. For instance, they are involved in intramolecular [4+2] cycloadditions leading to highly substituted indolines and indoles. Such reactions, facilitated by heating or the presence of Lewis acids, showcase the compound's versatility in synthesizing complex indole-based structures with potential pharmacological applications (Dunetz & Danheiser, 2005).
Development of Analytical Standards
In the field of analytical chemistry, derivatives of 2-(4-Bromo-1H-indol-2-yl)acetic acid, such as indole-3-acetic acid labeled with isotopes, have been developed as internal standards for mass spectral analysis. These standards are pivotal for quantifying endogenous levels of plant hormones like indole-3-acetic acid in biological samples, demonstrating the compound's utility beyond synthetic applications (Cohen, Baldi, & Slovin, 1986).
Catalysis and Green Chemistry
2-(4-Bromo-1H-indol-2-yl)acetic acid and its derivatives play a role in catalysis and the development of green chemistry protocols. For example, they are used in palladium-catalyzed reactions for the synthesis of complex molecular frameworks, including indoles, through environmentally friendly and efficient processes. Such methodologies emphasize the importance of these compounds in advancing sustainable chemical synthesis practices (Sonyanaik et al., 2018).
properties
IUPAC Name |
2-(4-bromo-1H-indol-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-8-2-1-3-9-7(8)4-6(12-9)5-10(13)14/h1-4,12H,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPYDZQFPYVDSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)CC(=O)O)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-1H-indol-2-yl)acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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